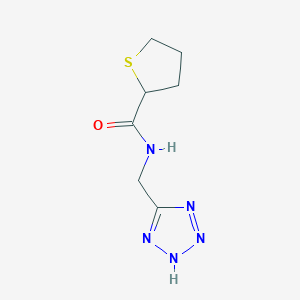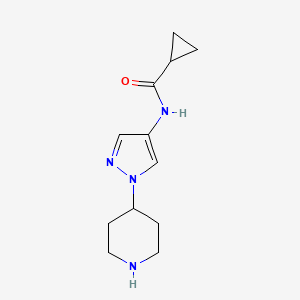
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide, commonly known as TTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TTM is a tetrazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. In
科学研究应用
TTM has been found to have various scientific research applications due to its unique chemical properties. One of the most significant applications of TTM is in the field of neuroscience, where it has been used as a tool to study the role of calcium channels in synaptic transmission. TTM has also been used in studies involving the regulation of intracellular calcium levels, as well as in the investigation of the effects of calcium channel blockers on cellular processes.
作用机制
The mechanism of action of TTM involves its interaction with calcium channels in cells. TTM has been found to bind to the L-type calcium channel in neurons, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in synaptic transmission and neuronal excitability, which can have various effects on cellular processes.
Biochemical and physiological effects
TTM has been found to have various biochemical and physiological effects, which make it a promising candidate for research studies. Some of the effects of TTM include the inhibition of voltage-gated calcium channels, the modulation of intracellular calcium levels, and the regulation of synaptic transmission. TTM has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using TTM in lab experiments is its specificity for calcium channels, which allows for targeted investigations of cellular processes involving calcium signaling. TTM is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using TTM is its potential toxicity, which can vary depending on the concentration used in experiments. Therefore, careful dosing and monitoring of TTM is necessary to ensure the safety of experimental subjects.
未来方向
There are several future directions for research involving TTM. One potential direction is the investigation of its effects on other types of calcium channels, as well as its interactions with other cellular processes. Additionally, TTM could be used in the development of new drugs for the treatment of various diseases, such as Alzheimer's and Parkinson's. Further studies are also needed to determine the optimal dosing and safety parameters for TTM in various experimental settings.
Conclusion
In conclusion, TTM is a promising chemical compound that has various scientific research applications. Its unique chemical properties make it a valuable tool for investigating cellular processes involving calcium signaling, synaptic transmission, and inflammation. While there are limitations to its use, TTM has the potential to contribute significantly to the development of new drugs and treatments for various diseases. Further research is needed to fully explore the potential of TTM and its applications in scientific research.
合成方法
The synthesis of TTM involves the reaction of 2-mercaptothiolane carboxamide with sodium azide in the presence of a copper catalyst. The reaction yields TTM as a white crystalline powder, which can be purified using various methods such as recrystallization or column chromatography. The purity and yield of TTM can be determined using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5OS/c13-7(5-2-1-3-14-5)8-4-6-9-11-12-10-6/h5H,1-4H2,(H,8,13)(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUNTKSIGHKBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)


![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)




![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)